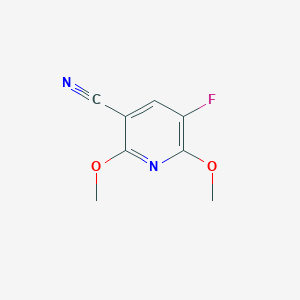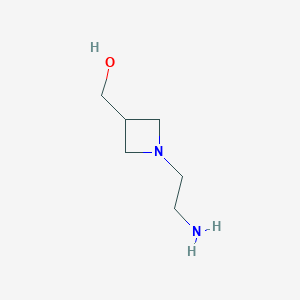![molecular formula C7H5BrClNO2 B1448725 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride CAS No. 1803585-76-3](/img/structure/B1448725.png)
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride
説明
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride is a chemical compound with the CAS Number: 1803585-76-3 . It has a molecular weight of 250.48 . The IUPAC name for this compound is 6-bromofuro[3,2-b]pyridin-3-ol hydrochloride . It is typically stored at 4 degrees Celsius and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride is 1S/C7H4BrNO2.ClH/c8-4-1-6-7(9-2-4)5(10)3-11-6;/h1-3,10H;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride has a melting point of 172-174 degrees Celsius . It is a powder in physical form .科学的研究の応用
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
The compound’s unique structure, which includes a bromine atom and a fused furo[3,2-b]pyridin-3-one ring system, makes it a valuable precursor in the synthesis of various therapeutic agents . Its reactivity with different chemical groups can lead to the development of novel drugs with potential applications in treating diseases.
Biological Research: Enzyme Inhibition Studies
In biological research, this compound could be used to study enzyme inhibition, as its structure may allow it to bind to active sites of certain enzymes, thereby modulating their activity. This can provide insights into enzyme functions and aid in the design of enzyme inhibitors.
Materials Science: Organic Electronic Materials
The bromine atom in 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride can facilitate the creation of organic electronic materials. It can act as a building block for organic semiconductors, which are used in the production of OLEDs and other electronic devices .
Environmental Science: Analytical Chemistry Applications
This compound could be used in environmental science, particularly in analytical chemistry, to develop sensitive detection methods for pollutants. Its structure could interact with various environmental contaminants, allowing for their identification and quantification .
Pharmaceutical Development: Drug Formulation
In the pharmaceutical industry, the compound’s properties, such as its melting point and solubility, can be crucial in the formulation of drugs. It may help in improving the stability and delivery of active pharmaceutical ingredients .
Chemistry Research: Catalysis
The compound can be used in chemistry research as a catalyst or a catalyst precursor for various chemical reactions. Its bromine atom can be a key player in catalytic cycles, potentially leading to more efficient synthesis routes .
Pharmacology: Pharmacokinetic Studies
Pharmacokinetic studies could benefit from this compound by using it as a tracer or a structural analog to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs .
Biochemistry: Protein Interaction Analysis
Lastly, in biochemistry, 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride can be utilized to analyze protein interactions. Its structure may allow it to bind to proteins, facilitating the study of protein-ligand interactions and the discovery of potential drug targets.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
6-bromofuro[3,2-b]pyridin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2.ClH/c8-4-1-6-7(9-2-4)5(10)3-11-6;/h1-2H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKKYVWQHICDAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=N2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803585-76-3 | |
| Record name | 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride](/img/structure/B1448646.png)








![1-[(5-Bromofuran-2-yl)methyl]-4,4-difluoropiperidine](/img/structure/B1448662.png)

